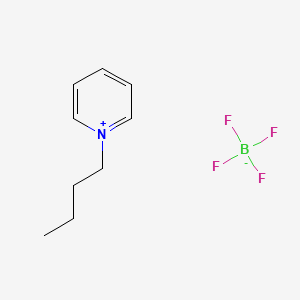

1-Butylpyridinium Tetrafluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-butylpyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.BF4/c1-2-3-7-10-8-5-4-6-9-10;2-1(3,4)5/h4-6,8-9H,2-3,7H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWDQAHXRCBPEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCC[N+]1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049241 | |

| Record name | 1-Butylpyridinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203389-28-0 | |

| Record name | 1-Butylpyridinium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203389280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butylpyridinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butylpyridinium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BUTYLPYRIDINIUM TETRAFLUOROBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21Z67U731K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 1-Butylpyridinium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-Butylpyridinium Tetrafluoroborate ([BPy][BF4]), a pyridinium-based ionic liquid. This document details the chemical reactions, experimental protocols, and purification methods, along with the physicochemical properties of the compound.

Introduction

This compound is a room-temperature ionic liquid that has garnered significant interest in various fields of chemical research and industry. Its unique properties, including low vapor pressure, high thermal stability, and tunable solvency, make it a versatile medium for organic synthesis, catalysis, and electrochemistry. This guide presents a standard laboratory-scale synthesis and purification procedure for [BPy][BF4], ensuring a high-purity product suitable for research and development applications.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process:

-

N-alkylation of Pyridine: The first step involves the quaternization of the pyridine nitrogen atom with a butyl group using an appropriate alkylating agent, typically 1-bromobutane. This reaction forms the 1-butylpyridinium cation with a bromide counter-anion.

-

Anion Metathesis: The second step is an anion exchange reaction where the bromide anion of the 1-butylpyridinium bromide intermediate is replaced with a tetrafluoroborate anion. This is commonly achieved by reacting the intermediate with a tetrafluoroborate salt, such as sodium tetrafluoroborate.

The overall synthesis pathway is illustrated in the diagram below.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Butylpyridinium Bromide ([BPy][Br])

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyridine and a slight molar excess of 1-bromobutane.

-

The reaction mixture is typically heated to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the excess 1-bromobutane and any unreacted pyridine are removed under reduced pressure using a rotary evaporator.

-

The resulting crude 1-butylpyridinium bromide is a viscous liquid or a solid.

Step 2: Synthesis of this compound ([BPy][BF4])

-

The crude 1-butylpyridinium bromide is dissolved in a suitable solvent, commonly acetone.

-

A stoichiometric amount of sodium tetrafluoroborate (NaBF4) is added to the solution.

-

The mixture is stirred vigorously at room temperature. During this time, a white precipitate of sodium bromide (NaBr) will form.

-

The reaction is typically allowed to proceed for several hours to ensure complete anion exchange.

Purification of this compound

Purification of the final product is crucial to remove unreacted starting materials, the sodium bromide byproduct, and any residual solvent. A high degree of purity is essential for many applications of ionic liquids.

The purification workflow is outlined in the following diagram.

Experimental Protocol: Purification

-

Filtration: The reaction mixture from the anion metathesis step is filtered to remove the precipitated sodium bromide. The filtration can be performed using a Büchner funnel or by centrifugation followed by decantation.

-

Solvent Removal: The acetone is removed from the filtrate under reduced pressure using a rotary evaporator.

-

Washing: The resulting crude ionic liquid is washed several times with a non-polar solvent, such as diethyl ether or ethyl acetate, to remove any remaining organic impurities. The ionic liquid is typically immiscible with these solvents and will form a separate layer.

-

Decolorization (Optional): If the ionic liquid is colored, it can be decolorized by treating it with activated charcoal. The ionic liquid is dissolved in a minimal amount of a suitable solvent (e.g., acetone or ethanol), and activated charcoal is added. The mixture is stirred for a period and then filtered to remove the charcoal.

-

Drying: The purified ionic liquid is dried under high vacuum at an elevated temperature (typically 60-80 °C) for several hours to remove any residual water and volatile organic compounds.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and the physicochemical properties of this compound.

Table 1: Synthesis Parameters and Outcomes

| Parameter | Value | Reference |

| Synthesis Method | Two-step: N-alkylation followed by anion metathesis | |

| Typical Yield | >95% (for anion metathesis) | |

| Purity | >98% (HPLC, qNMR) | [1] |

Note: The yield for the N-alkylation step can vary depending on the reaction conditions.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄BF₄N | [2] |

| Molecular Weight | 223.02 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | |

| Melting Point | -32 °C | [3][4] |

| Density | 1.23 g/cm³ (at 22 °C) | [3][4] |

| Viscosity | 203 cP (at 20 °C) | [3][4] |

| Refractive Index (n20/D) | ~1.447 | |

| Conductivity | 1.94 mS/cm (at 23 °C) | [3] |

Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the structure of the 1-butylpyridinium cation. The presence of the tetrafluoroborate anion can be confirmed by ¹⁹F and ¹¹B NMR spectroscopy.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic vibrational bands of the pyridinium ring and the B-F bonds of the tetrafluoroborate anion.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the mass-to-charge ratio of the 1-butylpyridinium cation.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It may be harmful if swallowed and can cause skin and eye irritation.[2] It is important to consult the Safety Data Sheet (SDS) before handling this compound. The ionic liquid is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere to prevent the absorption of moisture.

References

An In-depth Technical Guide to 1-Butylpyridinium Tetrafluoroborate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ionic liquid 1-Butylpyridinium Tetrafluoroborate ([BPy][BF4]), focusing on its chemical structure, physicochemical properties, synthesis, and key applications in electrochemistry and organic synthesis. The information is presented to be a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Structure and Identification

This compound is a pyridinium-based ionic liquid. It consists of a 1-butylpyridinium cation and a tetrafluoroborate anion. The butyl group is attached to the nitrogen atom of the pyridine ring.

Molecular Structure:

-

Cation: 1-Butylpyridinium ([C4Py]+)

-

Anion: Tetrafluoroborate ([BF4]-)

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | 1-butylpyridin-1-ium tetrafluoroborate[1] |

| CAS Number | 203389-28-0[1] |

| Molecular Formula | C9H14BF4N[1] |

| Molecular Weight | 223.02 g/mol [1] |

| SMILES | CCCC[n+]1ccccc1.--INVALID-LINK--(F)(F)F[1] |

| InChI | InChI=1S/C9H14N.BF4/c1-2-3-7-10-8-5-4-6-9-10;2-1(3,4)5/h4-6,8-9H,2-3,7H2,1H3;/q+1;-1[1] |

Physicochemical Properties

This compound is a viscous, pale yellow oil at room temperature. Its key physical and chemical properties are summarized in the tables below, compiled from various sources to provide a comparative overview.

Table 1: General Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | Clear pale yellow, viscous oil | [2] |

| Melting Point | -32 °C | [3][4] |

| Storage Temperature | Inert atmosphere, Room Temperature | [2] |

Table 2: Density

| Density (g/cm³) | Temperature (°C) | Reference(s) |

| 1.23 | 22 | [3][4] |

| 1.22 | Not Specified | [2] |

Table 3: Viscosity

| Viscosity (cP) | Temperature (°C) | Reference(s) |

| 203 | 20 | [3][4] |

| 176 | 25 | [5] |

Table 4: Electrical Conductivity

| Conductivity (mS/cm) | Temperature (°C) | Reference(s) |

| 1.94 | 23 | [3] |

Table 5: Refractive Index

| Refractive Index | Temperature (°C) | Reference(s) |

| 1.4450 - 1.4490 | 20 | [2] |

Synthesis and Purification

The synthesis of this compound typically involves a two-step process: the quaternization of pyridine with a butyl halide to form the 1-butylpyridinium halide, followed by an anion exchange reaction.

General Synthesis Protocol

A common method for synthesizing pyridinium-based ionic liquids with tetrafluoroborate anions is through an anion metathesis reaction.[6]

Step 1: Synthesis of 1-Butylpyridinium Halide (e.g., Bromide)

-

Add 1-bromobutane (0.8 mol) and 1-methylimidazole (0.1 mol) to a round-bottom flask fitted with a reflux condenser.[7]

-

Stir the mixture at 70 °C for 48 hours until two phases form.[7]

-

Decant the top layer containing unreacted materials.

-

Add 30 ml of ethyl acetate to the remaining layer and mix thoroughly.[7]

-

Remove the solvent to obtain the 1-butylpyridinium bromide.

Step 2: Anion Exchange to form this compound

-

Dissolve 1-butylpyridinium bromide (0.03 mol) and sodium tetrafluoroborate (NaBF4) (0.03 mol) in acetone in a single-mouth flask.[7]

-

Stir the mixture vigorously at 40 °C for 10 hours.[7]

-

The solid sodium bromide precipitate is removed by filtration.

-

The solvent (acetone) is then evaporated from the filtrate to yield the desired ionic liquid, this compound.[6][7]

Purification: The synthesized ionic liquid is typically purified by washing with ethyl acetate and then dried under vacuum to remove any volatile organic compounds.[6]

dot

Caption: General synthesis workflow for this compound.

Experimental Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound.

-

Sample Preparation: Dissolve 5-25 mg of the ionic liquid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, D2O).[6] Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.[6]

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz) is used.

-

Typical Spectra:

-

¹H NMR: Will show characteristic peaks for the protons on the pyridinium ring and the butyl chain.

-

¹³C NMR: Will show distinct signals for the carbon atoms in the cation.

-

¹⁹F NMR: Will show a characteristic signal for the tetrafluoroborate anion.[6]

-

¹¹B NMR: Can also be used to characterize the anion.[6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: As a viscous liquid, a neat sample can be prepared by placing a small drop between two KBr or NaCl plates.[8] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.

-

Instrumentation: A standard FTIR spectrometer.

-

Expected Vibrational Bands: Characteristic peaks for the C-H stretching and bending of the alkyl chain and the pyridinium ring, as well as the B-F stretching of the tetrafluoroborate anion.[8]

Thermal Analysis (TGA and DSC)

Thermal analysis provides information about the thermal stability and phase transitions of the ionic liquid.

-

Thermogravimetric Analysis (TGA):

-

Differential Scanning Calorimetry (DSC):

-

Purpose: To determine the melting point and glass transition temperature.

-

Typical Protocol: Heat a small sample in a sealed aluminum pan under a nitrogen purge. The sample is typically subjected to a heat-cool-heat cycle to observe the thermal transitions. The heating rate can influence the measured transition temperatures.

-

Applications

This compound has found applications in various fields due to its unique properties as an ionic liquid.

Electrochemistry: Electrolyte in Supercapacitors

The high ionic conductivity and wide electrochemical window of [BPy][BF4] make it a suitable electrolyte for electrochemical double-layer capacitors (EDLCs), also known as supercapacitors.[10]

Experimental Workflow for Graphene-Based Supercapacitor:

dot

Caption: Workflow for fabrication and testing of a graphene-based supercapacitor using [BPy][BF4].

Performance in Graphene-Based Supercapacitors: Studies have shown that 1-butyl-4-methylpyridinium tetrafluoroborate ([BMPy][BF4]), a closely related ionic liquid, when used as an electrolyte with a graphene-based electrode, can achieve a high specific energy of 49 Wh/kg and a specific power of 4.13 kW/kg.[10] The performance is often optimized by mixing the ionic liquid with an organic solvent like acetonitrile to reduce viscosity and improve ionic conductivity.[10]

Table 6: Performance of Graphene Supercapacitor with [BMPy][BF4] Electrolyte [10]

| Electrolyte Composition ([BMPy][BF4]:Acetonitrile) | Specific Capacitance (F/g) | Specific Energy (Wh/kg) | Specific Power (kW/kg) |

| 3:1 | ~130 | 49 | 4.13 |

Organic Synthesis: Catalyst and Solvent in Diels-Alder Reactions

Pyridinium-based ionic liquids can act as effective solvents and catalysts in various organic reactions, including the Diels-Alder reaction. They can enhance reaction rates and selectivity.

Logical Workflow for a Diels-Alder Reaction:

dot

Caption: Logical workflow for a Diels-Alder reaction using [BPy][BF4].

Safety and Handling

This compound is classified as harmful if swallowed and can cause severe skin burns and eye damage.[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

This technical guide provides a solid foundation for understanding and utilizing this compound in a research setting. For more specific applications and detailed experimental conditions, consulting the primary literature is recommended.

References

- 1. This compound | C9H14BF4N | CID 2734180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. High Performance Graphene-Based Electrochemical Double Layer Capacitors Using 1-Butyl-1-methylpyrrolidinium tris (pentafluoroethyl) trifluorophosphate Ionic Liquid as an Electrolyte [mdpi.com]

- 3. This compound, >99% | IoLiTec [iolitec.de]

- 4. This compound, >99% | IoLiTec [iolitec.de]

- 5. 1-Butyl-3-methylpyridinium tetrafluoroborate, >99% | IoLiTec [iolitec.de]

- 6. mocedes.org [mocedes.org]

- 7. Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ias.ac.in [ias.ac.in]

In-depth Technical Guide: Thermal Stability and Decomposition of 1-Butylpyridinium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butylpyridinium tetrafluoroborate ([BPy][BF4]) is a pyridinium-based ionic liquid with applications in various fields, including electrochemistry and organic synthesis. A thorough understanding of its thermal stability and decomposition pathways is critical for its safe and effective implementation in thermally demanding processes. This technical guide provides a comprehensive overview of the thermal behavior of [BPy][BF4], detailing its decomposition profile, identifying potential degradation products, and outlining the experimental protocols used for its characterization.

Thermal Stability Assessment

The thermal stability of this compound is primarily evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the onset and progression of decomposition. DSC measures the heat flow to or from a sample as it is heated, revealing phase transitions and the enthalpy of decomposition.

While specific TGA data for neat this compound is not extensively published in readily available literature, studies on mixtures containing [BPy][BF4] provide valuable insights. For instance, a dynamic TGA study of a binary mixture of [BPy][BF4] and N-butylpyridinium bis(trifluoromethylsulfonyl)imide ([BPy][Tf2N]) demonstrates the thermal behavior of the individual components and the mixture.

A study on the phase behavior of several 1-butylpyridinium-based ionic liquids reported a glass transition temperature (Tg) for [BPy][BF4] at approximately 194.2 K (-78.95 °C) at a heating rate of 0.5 K/min.[1] The same study observed an endothermic event that could correspond to melting, though its reproducibility was noted as a challenge.[1]

For comparison, the thermal decomposition of a structurally similar ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]), has been studied in more detail. Non-isothermal TGA of [BMIM][BF4] showed an onset decomposition temperature of 697 K (424 °C) and a peak decomposition temperature of 734 K (461 °C).[2] Long-term isothermal TGA studies suggested a maximum application temperature of 513 K (240 °C) for this compound.[2]

Table 1: Thermal Properties of this compound and a Related Ionic Liquid

| Property | This compound ([BPy][BF4]) | 1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF4]) |

| Glass Transition Temperature (Tg) | 194.2 K (-78.95 °C)[1] | Not Reported in Cited Sources |

| Onset Decomposition Temperature (TGA) | Not Specifically Reported for Neat Compound | 697 K (424 °C)[2] |

| Peak Decomposition Temperature (TGA) | Not Specifically Reported for Neat Compound | 734 K (461 °C)[2] |

| Maximum Application Temperature (Isothermal TGA) | Not Reported | 513 K (240 °C)[2] |

Decomposition Pathways and Products

The thermal decomposition of this compound is expected to involve the degradation of both the 1-butylpyridinium cation and the tetrafluoroborate anion. While a definitive study on the thermal decomposition products of [BPy][BF4] is not available in the reviewed literature, insights can be drawn from related compounds.

Cation Decomposition

Studies on the biodegradation of pyridinium-based ionic liquids suggest that the initial site of degradation is the alkyl side chain. For N-ethylpyridinium tetrafluoroborate, biodegradation leads to the oxidation of the ethyl group, forming N-hydroxylethylpyridinium and pyridinium as major products, without immediate cleavage of the pyridinium ring.[3][4] While this is a biological pathway, it highlights the relative lability of the alkyl substituent compared to the aromatic ring.

Under thermal stress, the butyl chain of the 1-butylpyridinium cation is likely to undergo fragmentation. Based on the decomposition of the similar 1-butyl-3-methylimidazolium cation, a plausible decomposition pathway for the 1-butylpyridinium cation involves the cleavage of the C-N bond connecting the butyl group to the pyridinium ring, potentially leading to the formation of pyridine and 1-butene via a Hofmann-type elimination or a nucleophilic substitution reaction.

Anion Decomposition

The tetrafluoroborate anion ([BF4]⁻) can also undergo decomposition at elevated temperatures. Studies on the hydrolysis of tetrafluoroborate-based ionic liquids indicate their instability in the presence of water, with the extent of hydrolysis being temperature-dependent. Thermal decomposition of the [BF4]⁻ anion is expected to generate volatile fluorine-containing compounds. The decomposition of 1-butyl-3-methylimidazolium tetrafluoroborate was found to produce fluoromethane and boron trifluoride as major products.[5]

Proposed Overall Decomposition

Based on the information from related compounds, a plausible thermal decomposition pathway for this compound could involve the initial cleavage of the butyl group from the pyridinium ring, followed by the decomposition of the anion. The primary decomposition products are likely to include:

-

Pyridine

-

1-Butene

-

Hydrogen Fluoride (HF) (from the reaction of fragmented fluorine species with available hydrogen)

-

Boron Trifluoride (BF3)

It is important to note that these are proposed products based on analogous systems, and a definitive analysis using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be required for confirmation.

Experimental Protocols

To thoroughly characterize the thermal stability and decomposition of this compound, a combination of analytical techniques is employed.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the decomposition temperature range and mass loss profile.

-

Methodology:

-

A small, precisely weighed sample (typically 5-10 mg) of [BPy][BF4] is placed in a TGA crucible (e.g., alumina or platinum).

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically inert, such as nitrogen or argon, to prevent oxidation).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots percentage mass loss versus temperature. The onset decomposition temperature is determined from the initial significant mass loss, and the peak decomposition temperature corresponds to the maximum rate of mass loss.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To identify phase transitions (e.g., glass transition, melting) and measure the enthalpy of decomposition.

-

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of [BPy][BF4] is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The DSC thermogram plots heat flow versus temperature. Endothermic and exothermic events appear as peaks. The glass transition appears as a step change in the baseline. The area under a decomposition peak can be integrated to determine the enthalpy of decomposition.

-

Evolved Gas Analysis (EGA) - TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR)

-

Objective: To identify the gaseous products evolved during thermal decomposition.

-

Methodology:

-

The TGA experiment is performed as described above.

-

The gaseous effluent from the TGA furnace is continuously transferred to a mass spectrometer or an FTIR gas cell via a heated transfer line.

-

Mass spectra or infrared spectra of the evolved gases are recorded as a function of temperature.

-

The obtained spectra are used to identify the chemical composition of the decomposition products.

-

Visualizations

Caption: Experimental workflow for the thermal analysis of this compound.

Caption: Proposed thermal decomposition pathway of this compound.

Conclusion

This compound exhibits moderate thermal stability, with decomposition likely commencing at temperatures above 200 °C. While specific decomposition temperatures for the neat compound require further dedicated studies, analysis of related pyridinium and tetrafluoroborate-containing ionic liquids provides a strong indication of the expected decomposition behavior. The primary decomposition mechanism is hypothesized to involve the fragmentation of the butyl side chain from the pyridinium cation and the breakdown of the tetrafluoroborate anion, leading to the formation of volatile organic and inorganic species. For applications where thermal stability is a critical parameter, it is imperative to conduct thorough thermal analysis using the experimental protocols outlined in this guide to ensure safe and reliable performance.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Toxicity of imidazolium- and pyridinium-based ionic liquids and the co-metabolic degradation of N-ethylpyridinium tetrafluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Analysis of 1-Butylpyridinium Tetrafluoroborate: An In-depth NMR Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 1-Butylpyridinium Tetrafluoroborate ([BPy][BF₄]), an ionic liquid of significant interest in various scientific and industrial applications. This document compiles and presents key NMR data for the ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei, alongside detailed experimental protocols to aid in the characterization and analysis of this compound.

Data Presentation

The following tables summarize the quantitative NMR data for this compound. It is important to note that while the ¹⁹F and ¹¹B NMR data are representative of the tetrafluoroborate anion, the provided ¹H and ¹³C NMR data are based on the closely related 1-butylpyridinium chloride and bromide salts. The chemical shifts of the cation are generally less sensitive to the counter-anion compared to the protons closest to the cationic center. Nevertheless, minor deviations may be observed when analyzing the tetrafluoroborate salt.

Table 1: ¹H NMR Spectroscopic Data for the 1-Butylpyridinium Cation

| Protons (Position) | Chemical Shift (δ) ppm | Multiplicity |

| H-2, H-6 (ortho) | ~9.67 | d |

| H-4 (para) | ~8.62 | t |

| H-3, H-5 (meta) | ~8.22 | t |

| N-CH₂ | ~5.04 | t |

| N-CH₂-CH₂ | ~2.07 | m |

| N-CH₂-CH₂-CH₂ | ~1.44 | m |

| CH₃ | ~0.97 | t |

Note: Data is based on 1-Butylpyridinium bromide in CDCl₃ and serves as a close approximation.

Table 2: ¹³C NMR Spectroscopic Data for the 1-Butylpyridinium Cation

| Carbon (Position) | Chemical Shift (δ) ppm |

| C-2, C-6 (ortho) | ~145 |

| C-4 (para) | ~144 |

| C-3, H-5 (meta) | ~129 |

| N-CH₂ | ~61 |

| N-CH₂-CH₂ | ~34 |

| N-CH₂-CH₂-CH₂ | ~20 |

| CH₃ | ~13 |

Note: Data is based on 1-Butylpyridinium chloride and serves as a close approximation.

Table 3: ¹⁹F NMR Spectroscopic Data for the Tetrafluoroborate Anion

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) |

| ¹⁹F | ~ -150 | Singlet (often shows two signals due to ¹⁰B and ¹¹B isotopes) | - |

Table 4: ¹¹B NMR Spectroscopic Data for the Tetrafluoroborate Anion

| Nucleus | Chemical Shift (δ) ppm | Multiplicity |

| ¹¹B | ~ -1.0 | Singlet (broad) |

Experimental Protocols

The following provides a general methodology for the NMR spectroscopic analysis of this compound. Specific parameters may need to be optimized based on the available instrumentation and the desired resolution.

Sample Preparation:

Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Acetone (Acetone-d₆), or Deuterated Dimethyl Sulfoxide (DMSO-d₆)) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the protons on the pyridinium ring.

Instrumentation:

NMR spectra are typically acquired on a 300 MHz, 400 MHz, or higher field NMR spectrometer.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Spectral Width: A spectral width of approximately 10-12 ppm is sufficient to cover all proton signals.

-

Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is commonly used.

-

Referencing: The residual solvent peak is used as an internal reference (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse sequence is used to obtain singlets for all carbon signals.

-

Spectral Width: A spectral width of approximately 200-220 ppm is required.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically necessary due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Referencing: The solvent peak is used as an internal reference (e.g., CDCl₃ at 77.16 ppm).

¹⁹F NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment is sufficient.

-

Spectral Width: A wide spectral width may be necessary initially to locate the signal, but it typically appears around -150 ppm.

-

Number of Scans: 16 to 64 scans are usually sufficient.

-

Referencing: An external reference such as CFCl₃ (0 ppm) or an internal reference can be used.

¹¹B NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment is used.

-

Spectral Width: A spectral width of approximately 200 ppm is appropriate.

-

Number of Scans: 128 to 1024 scans may be required to obtain a good signal, as ¹¹B is a quadrupolar nucleus which can lead to broader signals.

-

Referencing: Boron trifluoride diethyl etherate (BF₃·OEt₂) (0 ppm) is a common external reference.

Mandatory Visualization

The following diagrams illustrate the structure of this compound and a conceptual workflow for its NMR analysis.

Caption: Molecular structure of this compound.

Caption: Workflow for the NMR spectroscopic analysis.

An In-depth Technical Guide to the FTIR Characterization of 1-Butylpyridinium Tetrafluoroborate

Introduction

1-Butylpyridinium tetrafluoroborate ([BPy][BF₄]) is a pyridinium-based ionic liquid (IL) that has garnered interest in various applications, including as a solvent for organic synthesis and in electrochemical systems. A thorough understanding of its molecular structure and intermolecular interactions is crucial for optimizing its performance. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to probe the vibrational modes of molecules. This guide provides a comprehensive overview of the FTIR characterization of [BPy][BF₄], detailing experimental protocols, spectral data, and a visual workflow for researchers, scientists, and professionals in drug development.

Experimental Protocol: FTIR Spectroscopy of Ionic Liquids

The following protocol outlines a standard procedure for obtaining the FTIR spectrum of an ionic liquid like this compound using an Attenuated Total Reflectance (ATR) accessory, which is ideal for analyzing liquid samples.

Instrumentation and Parameters:

-

Spectrometer: A standard Fourier-Transform Infrared (FTIR) spectrometer.

-

Accessory: An Attenuated Total Reflection (ATR) unit, commonly equipped with a diamond crystal.

-

Number of Scans: 32 scans are averaged for both background and sample spectra to improve the signal-to-noise ratio.[1][2]

-

Atmosphere: The sample compartment should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

Procedure:

-

Background Collection: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal is collected. This accounts for the instrumental and environmental absorbance.

-

Sample Application: A small drop of this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Sample Spectrum Collection: The FTIR spectrum of the sample is recorded using the predefined parameters. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, the ATR crystal is thoroughly cleaned with an appropriate solvent (e.g., isopropanol or acetone) and dried completely before the next measurement.

FTIR Spectral Data and Interpretation

The FTIR spectrum of [BPy][BF₄] is a composite of the vibrational modes originating from the 1-butylpyridinium cation and the tetrafluoroborate anion. The table below summarizes the key vibrational bands and their assignments based on data from analogous pyridinium salts and tetrafluoroborate-containing ionic liquids.

Table 1: Summary of FTIR Peak Assignments for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Originating Ion / Group | Description |

| 3200–3000 | Aromatic C-H Stretching | Pyridinium Cation | Vibrations associated with the C-H bonds on the pyridinium ring. A characteristic peak may appear around 3120 cm⁻¹.[3] |

| 3000–2850 | Aliphatic C-H Stretching | Butyl Group | Asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups in the butyl chain. Peaks are typically observed around 2960 cm⁻¹ and 2875 cm⁻¹.[4][5] |

| 1640–1450 | Aromatic Ring Stretching | Pyridinium Cation | C=C and C=N stretching vibrations within the pyridinium ring structure.[5][6] |

| 1470–1450 | Aliphatic C-H Bending | Butyl Group | Bending (scissoring) vibrations of the CH₂ groups in the butyl chain.[4][5] |

| 1200–1000 | B-F Asymmetric Stretching | Tetrafluoroborate Anion | A very strong and broad absorption band characteristic of the asymmetric stretching of the B-F bonds in the [BF₄]⁻ anion. This is often the most intense feature in the fingerprint region.[1][2] |

| ~770 | C-H Out-of-plane Bending | Pyridinium Cation | Out-of-plane bending of the C-H bonds on the pyridinium ring. |

| ~522 | B-F Bending | Tetrafluoroborate Anion | Bending vibrations of the B-F bonds in the tetrafluoroborate anion.[3] |

The spectrum can be broadly divided into two regions. The high-wavenumber region (>2800 cm⁻¹) is dominated by C-H stretching vibrations from both the aromatic pyridinium ring and the aliphatic butyl chain. The fingerprint region (<1700 cm⁻¹) contains a wealth of structural information, including the pyridinium ring stretching modes and, most prominently, the intense and characteristic absorption bands of the [BF₄]⁻ anion.[1][2]

Visualized Experimental Workflow

The logical flow of an FTIR characterization experiment, from sample handling to final data interpretation, is illustrated below.

Caption: Experimental workflow for FTIR characterization.

Conclusion

FTIR spectroscopy provides a detailed molecular fingerprint of this compound. The resulting spectrum is clearly defined by the characteristic vibrational modes of its constituent ions: C-H and ring stretching modes from the 1-butylpyridinium cation, and highly intense B-F stretching and bending modes from the tetrafluoroborate anion. This technical guide offers the necessary protocols and reference data for researchers to effectively utilize FTIR spectroscopy for the structural analysis and quality control of this versatile ionic liquid.

References

- 1. juser.fz-juelich.de [juser.fz-juelich.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 1-Butylpyridinium Tetrafluoroborate: Viscosity and Density

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the viscosity and density of the ionic liquid 1-butylpyridinium tetrafluoroborate ([BuPy][BF4]). The data and experimental protocols detailed herein are essential for applications in areas such as drug delivery, electrochemical research, and as a solvent in chemical synthesis.

Core Physical Properties: Viscosity and Density

The viscosity and density of this compound are key physical properties that are highly dependent on temperature. As temperature increases, both viscosity and density decrease. This inverse relationship is critical for process design and modeling in various scientific and industrial applications.

Data Presentation

The following tables summarize the temperature-dependent viscosity and density data for this compound, as reported in the scientific literature.

Table 1: Temperature-Dependent Density of this compound [1][2]

| Temperature (K) | Density (g/cm³) |

| 283.15 | 1.2336 |

| 288.15 | 1.2299 |

| 293.15 | 1.2262 |

| 298.15 | 1.2225 |

| 303.15 | 1.2188 |

| 308.15 | 1.2151 |

| 313.15 | 1.2114 |

| 318.15 | 1.2077 |

| 323.15 | 1.2040 |

| 328.15 | 1.2003 |

| 333.15 | 1.1966 |

| 338.15 | 1.1929 |

| 343.15 | 1.1892 |

| 348.15 | 1.1855 |

Note: A density of 1.23 g/cm³ at 22°C (295.15 K) has also been reported.[3]

Table 2: Temperature-Dependent Viscosity of this compound [1][2]

| Temperature (K) | Viscosity (cP) |

| 283.15 | 363.3 |

| 288.15 | 289.5 |

| 293.15 | 232.1 |

| 298.15 | 187.5 |

| 303.15 | 152.6 |

| 308.15 | 125.3 |

| 313.15 | 103.8 |

| 318.15 | 86.8 |

| 323.15 | 73.1 |

| 328.15 | 62.1 |

| 333.15 | 53.2 |

| 338.15 | 45.9 |

| 343.15 | 39.9 |

| 348.15 | 34.9 |

Note: A viscosity of 203 cP at 20°C (293.15 K) has also been reported.[3]

Experimental Protocols

The accurate determination of viscosity and density is paramount for the reliable application of ionic liquids. The data presented in this guide were obtained using established and precise experimental methodologies.

Density Measurement: Vibrating Tube Densitometry

The density of this compound was determined using a vibrating tube densimeter.[1][2] This technique is widely used for its high precision and requirement for a small sample volume.

Methodology:

-

Calibration: The vibrating tube densimeter is first calibrated using substances with well-known densities, typically dry air and deionized water, at the desired measurement temperatures.

-

Sample Preparation: The ionic liquid sample is degassed to remove any dissolved air bubbles that could affect the measurement.

-

Sample Injection: A small, precise volume of the degassed ionic liquid is injected into the U-shaped vibrating tube of the densimeter.

-

Temperature Equilibration: The sample is allowed to thermally equilibrate to the set measurement temperature. Modern densitometers have built-in Peltier thermostats for precise temperature control.

-

Measurement: The tube is electromagnetically excited, causing it to oscillate at its natural frequency. The instrument measures the period of this oscillation.

-

Density Calculation: The density of the sample is calculated from the measured oscillation period. The principle is that the natural frequency of the tube is dependent on its total mass (the mass of the tube itself plus the mass of the sample). Since the volume of the tube is constant, the density of the sample can be accurately determined.

-

Viscosity Correction: For highly viscous fluids like ionic liquids, a viscosity correction may be automatically applied by the instrument's software to account for the damping effect of the sample on the tube's oscillation.

Viscosity Measurement: Falling Sphere Viscometry

The viscosity of this compound was measured using a falling or rolling sphere viscometer.[1][2] This method is suitable for transparent, Newtonian fluids.

Methodology:

-

Apparatus Setup: The apparatus consists of a calibrated, inclined glass tube of a known diameter. The tube is filled with the ionic liquid sample.

-

Temperature Control: The tube is placed in a thermostatically controlled water bath to maintain a precise and uniform temperature throughout the measurement.

-

Sphere Selection: A sphere of a known size and density is selected. The choice of sphere depends on the expected viscosity of the liquid to ensure a measurable fall time.

-

Sphere Release: The sphere is carefully released into the ionic liquid at the top of the inclined tube.

-

Time Measurement: The time it takes for the sphere to travel a fixed distance between two marked points on the tube is accurately measured.

-

Viscosity Calculation: The dynamic viscosity of the ionic liquid is calculated using a formula that takes into account the fall time, the densities of the sphere and the liquid, the diameter of the sphere, and the angle of inclination of the tube. The calculation is based on Stokes' Law, with corrections for the wall effects of the tube.

-

Repeatability: The measurement is repeated several times to ensure the reproducibility of the results, and the average fall time is used for the final viscosity calculation.

Logical Relationships and Visualization

The physical properties of this compound are intrinsically linked to temperature. The following diagram illustrates this fundamental relationship.

This diagram illustrates that as temperature rises, the kinetic energy of the ions in this compound increases. This increased energy allows the ions to overcome the intermolecular forces holding them together, leading to a decrease in viscosity. Simultaneously, the increased kinetic energy leads to an expansion of the liquid, increasing the free volume between the ions and consequently causing a decrease in density.

References

An In-depth Technical Guide to the Electrochemical Window of 1-Butylpyridinium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical window of the ionic liquid 1-Butylpyridinium Tetrafluoroborate ([BP]BF₄). This document collates available data, outlines experimental methodologies for its determination, and discusses the factors influencing its electrochemical stability.

Introduction to this compound

This compound, an ambient-temperature ionic liquid, is composed of a 1-butylpyridinium cation ([BP]⁺) and a tetrafluoroborate anion ([BF₄]⁻). Its physicochemical properties, such as negligible vapor pressure, high thermal stability, and reasonable ionic conductivity, make it a candidate for various electrochemical applications, including as an electrolyte in batteries, supercapacitors, and electrodeposition processes.[1][2] A critical parameter for these applications is the electrochemical window (EW), which defines the potential range within which the electrolyte remains stable without undergoing oxidation or reduction.[3][4]

Electrochemical Window of Pyridinium-Based Ionic Liquids

The electrochemical window is determined by the potentials at which the cation is reduced (cathodic limit) and the anion is oxidized (anodic limit).[5] For pyridinium-based ionic liquids, the electrochemical stability is generally observed to be lower than that of their imidazolium and pyrrolidinium counterparts.[6] The structure of both the cation and the anion significantly impacts the reductive and oxidative limits, respectively.[7]

Direct and comprehensive data on the electrochemical window of this compound is not widely published. A technical datasheet for this specific ionic liquid notes that the electrochemical stability window, anodic limit, and cathodic limit values are not available.[8] However, data from closely related compounds can provide valuable insights.

Quantitative Data Summary

Due to the limited specific data for this compound, the following table includes data for the closely related compound, 1-butyl-4-methylpyridinium tetrafluoroborate ([BMPy][BF₄]), which can serve as a proxy. It is crucial to note that the methyl group at the 4-position of the pyridine ring can influence the electronic properties and thus the electrochemical stability.

| Compound | Working Electrode | Reference Electrode | Co-Solvent (wt%) | Anodic Limit (V) | Cathodic Limit (V) | Electrochemical Window (V) | Source |

| 1-butyl-4-methylpyridinium tetrafluoroborate | Reduced Graphene Oxide (RGO) | Ag/Ag⁺ | Acetonitrile (25%) | - | - | 2.2 | [6] |

| 1-butyl-4-methylpyridinium tetrafluoroborate | Reduced Graphene Oxide (RGO) | Ag/Ag⁺ | Acetonitrile (>25%) | - | - | 1.7 | [6] |

| 1-butyl-4-methylpyridinium tetrafluoroborate | Reduced Graphene Oxide (RGO) | Ag/Ag⁺ | Propylene Carbonate (all) | - | - | 2.2 | [6] |

Note: The anodic and cathodic limits were not individually specified in the source material, only the overall operating potential window (OPW).

The study on [BMPy][BF₄] highlighted that the pyridinium cation might undergo oxidation before the BF₄⁻ anion.[6] This suggests that the anodic limit in pyridinium-based ionic liquids can be constrained by cation stability.[6] Factors such as the purity of the ionic liquid, water content, and the type of electrode material used can also significantly affect the measured electrochemical stability.[6]

Experimental Protocol: Determination of the Electrochemical Window

The most common technique for determining the electrochemical window of an ionic liquid is cyclic voltammetry (CV) or linear sweep voltammetry (LSV).[1][3] Below is a detailed, generalized protocol.

Objective: To determine the anodic and cathodic limits of this compound.

Materials and Equipment:

-

This compound (high purity, >99%)

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode (WE): Glassy carbon or platinum macro-electrode[7]

-

Reference Electrode (RE): Ag/Ag⁺ or Saturated Calomel Electrode (SCE)

-

Counter Electrode (CE): Platinum wire or mesh

-

Inert gas supply (Argon or Nitrogen)

-

Glovebox or Schlenk line for maintaining an inert and dry atmosphere

-

Vacuum oven for drying the ionic liquid

Procedure:

-

Preparation of the Ionic Liquid:

-

Dry the this compound under vacuum at an elevated temperature (e.g., 80-100 °C) for at least 24 hours to remove residual water and other volatile impurities.[6]

-

Handle and store the dried ionic liquid under an inert atmosphere to prevent moisture absorption.

-

-

Electrode Preparation:

-

Polish the working electrode with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) to a mirror finish.

-

Rinse the polished electrode with deionized water and a suitable organic solvent (e.g., acetone or acetonitrile), and then dry it thoroughly.

-

Clean the counter and reference electrodes according to standard procedures.

-

-

Electrochemical Cell Assembly:

-

Assemble the three-electrode cell inside a glovebox or under an inert gas flow.

-

Place a sufficient amount of the dried ionic liquid into the electrochemical cell to ensure proper immersion of all three electrodes.

-

Position the electrodes in the cell, ensuring the reference electrode tip is close to the working electrode to minimize iR drop.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment. A typical scan rate is between 10 and 100 mV/s.

-

First, perform a scan in the anodic direction from the open-circuit potential (OCP) to a potential where a sharp increase in current is observed. This indicates the oxidation of the electrolyte.

-

Next, perform a scan in the cathodic direction from the OCP to a potential where a significant increase in the cathodic current is observed, indicating the reduction of the electrolyte.

-

Finally, perform a full cyclic voltammogram over the entire potential range to confirm the stability window.

-

-

Data Analysis:

-

The electrochemical window is defined as the potential difference between the onset of the anodic and cathodic currents.[4]

-

The anodic and cathodic limits are determined by setting a cutoff current density, typically in the range of 0.1 to 1.0 mA/cm².[4] The potential at which the current density reaches this cutoff value is defined as the limit.

-

Factors Influencing the Electrochemical Window

Several factors can influence the measured electrochemical window of this compound:

-

Purity: Impurities, especially water, can significantly reduce the electrochemical window.[6]

-

Electrode Material: The nature of the working electrode can affect the kinetics of the oxidation and reduction reactions, thereby influencing the measured window.[6]

-

Temperature: Temperature affects the viscosity and conductivity of the ionic liquid, which can have an impact on the electrochemical measurements.

-

Scan Rate: In cyclic voltammetry, the scan rate can influence the observed onset potentials for oxidation and reduction.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the electrochemical window.

References

- 1. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thermal, electrochemical and radiolytic stabilities of ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. ias.ac.in [ias.ac.in]

- 7. squ.elsevierpure.com [squ.elsevierpure.com]

- 8. iolitec.de [iolitec.de]

Solubility of 1-Butylpyridinium Tetrafluoroborate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Butylpyridinium Tetrafluoroborate ([BPy][BF4]), an ionic liquid of significant interest in various chemical and pharmaceutical applications. Understanding its solubility profile in different organic solvents is crucial for its effective use as a solvent, catalyst, or electrolyte in synthesis, separations, and electrochemical devices. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for such experiments.

Core Concepts in Ionic Liquid Solubility

The solubility of ionic liquids (ILs) like this compound is governed by the principle of "like dissolves like," similar to conventional solvents. However, the complex interplay of Coulombic forces, hydrogen bonding, and van der Waals interactions between the pyridinium cation, the tetrafluoroborate anion, and the solvent molecules leads to nuanced solubility behavior. The miscibility of [BPy][BF4] with an organic solvent is largely dependent on the solvent's polarity, hydrogen bond donating/accepting ability, and the overall intermolecular forces.

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound across a wide range of organic solvents is limited in publicly available literature. However, existing studies provide valuable insights into its behavior in select solvent classes.

Mutual Solubility with Toluene

One of the few comprehensive quantitative datasets available is for the mutual solubility of this compound and toluene. The data reveals a significant asymmetry in solubility. While toluene is considerably soluble in the ionic liquid, the solubility of [BPy][BF4] in toluene is very low.[1]

| Temperature (K) | Mole Fraction Solubility of [BPy][BF4] in Toluene (x105) |

| 298.15 | 1.0 |

| 318.15 | 2.5 |

| 338.15 | 5.2 |

Table 1: Mole fraction solubility of this compound in Toluene at various temperatures. Data extracted from Dreiseitlová et al. (2010).[1]

Qualitative and Semi-Quantitative Solubility Data

While extensive quantitative data is scarce, qualitative and semi-quantitative information provides a broader understanding of the solubility of this compound in common organic solvents.

| Solvent | Solvent Class | Solubility | Reference |

| Acetone | Ketone | Miscible | [2] |

| Acetonitrile | Nitrile | Miscible | [2] |

| Methanol | Alcohol | Inferred to be completely miscible | [3] |

| Ethanol | Alcohol | Inferred to be completely miscible | [3] |

| Isopropanol | Alcohol | Not Miscible | [2] |

| Propan-1-ol | Alcohol | Inferred to be partially miscible | [3] |

| Butan-1-ol | Alcohol | Inferred to be partially miscible | [3] |

| Hexane | Alkane | Not Miscible | [2] |

| Toluene | Aromatic Hydrocarbon | Not Miscible (Very Low Solubility) | [1][2] |

Table 2: Qualitative and inferred solubility of this compound in various organic solvents. The miscibility with methanol, ethanol, propan-1-ol, and butan-1-ol is inferred from a study on the structurally similar ionic liquid, 1-butyl-4-methylpyridinium tetrafluoroborate.[3]

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of ionic liquid solubility is critical for research and process development. Several methods can be employed, with the choice depending on the nature of the ionic liquid-solvent system and the required precision. Below are detailed methodologies for commonly used techniques.

Gravimetric Method (Shake-Flask)

This is a classic and reliable method for determining the equilibrium solubility of an ionic liquid in a volatile organic solvent.

Methodology:

-

Sample Preparation: Accurately weigh an excess amount of this compound into a series of sealed vials.

-

Solvent Addition: Add a precise volume or mass of the desired organic solvent to each vial. The presence of undissolved ionic liquid is essential to ensure saturation.

-

Equilibration: Agitate the vials in a constant temperature bath or shaker for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The required time may vary depending on the viscosity of the system and the rate of dissolution.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the undissolved ionic liquid has fully settled. Centrifugation can be used to expedite this process.

-

Aliquoting: Carefully extract a known volume or mass of the clear, saturated supernatant without disturbing the solid phase.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed container and remove the volatile organic solvent under reduced pressure or gentle heating.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dried ionic liquid residue.

-

Calculation: The solubility can be calculated as the mass of the dissolved ionic liquid per mass or volume of the solvent (e.g., g/100g solvent or g/100mL solvent).

Gas Chromatography (GC) Method for Mutual Solubility

This method is particularly useful for determining the mutual solubility of two liquid phases, as demonstrated in the study of the [BPy][BF4]-toluene system.[1]

Methodology for IL in Solvent Solubility:

-

Equilibration: Prepare a two-phase mixture of the ionic liquid and the organic solvent in a sealed, thermostated vessel. Stir the mixture vigorously for a set period to reach equilibrium.

-

Phase Separation: Stop stirring and allow the two phases to separate completely.

-

Sampling: Carefully take a sample from the organic solvent-rich phase.

-

Analysis: Inject a known amount of the sample into a gas chromatograph. The concentration of the non-volatile ionic liquid in the volatile solvent can be determined by difference or by using an internal standard.

Methodology for Solvent in IL Solubility:

-

Equilibration and Sampling: Follow the same procedure as above, but sample the ionic liquid-rich phase.

-

Analysis: Analyze the sample by GC. The concentration of the volatile organic solvent in the ionic liquid phase can be determined using a calibration curve.

UV-Vis Spectrophotometry

This method is applicable if the ionic liquid has a chromophore that absorbs in the UV-Vis region and the solvent does not.

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-4).

-

Dilution: Take a precise aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Concentration Calculation: Use the calibration curve to determine the concentration of the diluted solution.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of an ionic liquid in an organic solvent.

Caption: A generalized workflow for the experimental determination of ionic liquid solubility.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in various scientific and industrial fields. While comprehensive quantitative data remains somewhat limited, the available information indicates a strong dependence on the solvent's polarity and hydrogen bonding capabilities. It is generally miscible with polar aprotic solvents like acetone and acetonitrile, and likely with short-chain alcohols, while exhibiting low solubility in non-polar and aromatic hydrocarbons. The experimental protocols outlined in this guide provide robust methods for researchers to determine the solubility of [BPy][BF4] and other ionic liquids in specific solvents of interest, thereby enabling more precise and effective use of these versatile compounds.

References

Technical Guide: 1-Butylpyridinium Tetrafluoroborate (CAS No. 203389-28-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Butylpyridinium Tetrafluoroborate (CAS No. 203389-28-0), an ionic liquid with significant potential in various scientific and industrial applications. This document details its chemical and physical properties, outlines key applications, provides exemplary experimental protocols, and lists commercial suppliers.

Core Properties of this compound

This compound, a pyridinium-based ionic liquid, is recognized for its low volatility, high thermal stability, and electrochemical stability.[1] It is comprised of a 1-butylpyridinium cation and a tetrafluoroborate anion.[1] Its key properties are summarized below.

Chemical and Physical Data

The following tables provide a consolidated summary of the key quantitative data for this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 203389-28-0 |

| Molecular Formula | C₉H₁₄BF₄N |

| Molecular Weight | 223.02 g/mol [2][3] |

| IUPAC Name | 1-butylpyridin-1-ium tetrafluoroborate[3] |

| Synonyms | This compound, N-Butylpyridinium tetrafluoroborate, BPMBF4[3] |

| SMILES | CCCC[N+]1=CC=CC=C1.F--INVALID-LINK--(F)F[4] |

| InChI Key | XLWDQAHXRCBPEE-UHFFFAOYSA-N[5] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Clear, pale yellow to colorless viscous oil or liquid[6][7] |

| Melting Point | -32 °C[8][9] to 6.64 °C[6][10] |

| Density | 1.22 - 1.23 g/cm³ (at 22 °C)[6][8] |

| Viscosity | 203 cP (at 20 °C)[8] |

| Conductivity | 1.94 mS/cm (at 23 °C)[8] |

| Refractive Index | 1.4450 - 1.4490[6][10] |

| Purity | Typically ≥98% to >99%[4][7][9] |

| Storage | Store at room temperature under an inert atmosphere[6][11] |

| Hygroscopicity | Hygroscopic[9] |

Key Applications

This compound is a versatile ionic liquid with established and emerging applications in several fields. Its unique combination of properties makes it a valuable tool for researchers and developers.

-

Electrochemistry: Due to its wide electrochemical window, good ionic conductivity, and non-flammability, it is extensively used as an electrolyte in energy storage devices such as next-generation batteries and supercapacitors.[1][7][12]

-

Green Chemistry and Organic Synthesis: It serves as a non-volatile, reusable solvent for a variety of organic reactions, including Diels-Alder, Friedel-Crafts, and Suzuki coupling reactions.[12][13] Its use can lead to more sustainable chemical processes by minimizing the use of traditional volatile organic compounds (VOCs).[7]

-

Biomass Conversion: The compound is effective in the pretreatment and dissolution of lignocellulosic biomass, a critical step in the production of biofuels and other bio-based chemicals.[7][14]

Experimental Protocols and Methodologies

This section provides detailed methodologies for key experimental procedures involving this compound.

Synthesis via Anion Exchange

The synthesis of pyridinium-based ionic liquids like this compound is commonly achieved through a metathesis or anion exchange reaction. The following is a general procedure.

Objective: To synthesize this compound from a halide precursor.

Materials:

-

1-Butylpyridinium halide (e.g., bromide or chloride)

-

Sodium tetrafluoroborate (NaBF₄) or Potassium tetrafluoroborate (KBF₄)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distilled water

Procedure:

-

Dissolution: Dissolve equimolar amounts of 1-butylpyridinium halide and sodium or potassium tetrafluoroborate in distilled water.[8][15]

-

Reaction: Stir the mixture vigorously at room temperature for 2-3 hours. The reaction results in the formation of the desired ionic liquid and a salt byproduct (e.g., NaCl, KBr).[15]

-

Extraction: Remove the water under reduced pressure using a rotary evaporator.[8] Add dichloromethane to the resulting residue to dissolve the ionic liquid, leaving the inorganic salt byproduct as a solid.[8][15]

-

Drying: Add anhydrous magnesium sulfate to the dichloromethane solution to remove any residual water.

-

Isolation: Filter the mixture to remove the magnesium sulfate and the salt byproduct.[15]

-

Purification: Remove the dichloromethane solvent from the filtrate via rotary evaporation to yield the pure this compound as a viscous liquid.[8] Dry the final product under a high vacuum to remove any volatile impurities.

Preparation and Testing of an Ionic Liquid-Based Electrolyte

Objective: To prepare an electrolyte using this compound and evaluate its electrochemical properties for supercapacitor applications.

Materials:

-

This compound (CAS 203389-28-0)

-

Acetonitrile (AN) or Propylene Carbonate (PC) as a co-solvent

-

Reduced Graphene Oxide (RGO) for working electrode

-

Platinum wire (counter electrode)

-

Ag/AgCl (reference electrode)

-

Karl Fischer Titrator

-

Potentiostat/Galvanostat system

Procedure:

-

Drying: Dry the this compound under vacuum at 80°C for 24 hours to remove residual water.[5]

-

Water Content Measurement: Measure the water content of the dried ionic liquid using Karl Fischer Titration to ensure it is below an acceptable threshold (e.g., < 0.5 wt%).[5]

-

Electrolyte Preparation: Prepare electrolyte solutions by dissolving the dried ionic liquid in a co-solvent (e.g., acetonitrile) at various weight ratios (e.g., 25% AN in the ionic liquid).[5]

-

Electrochemical Cell Assembly: Assemble a three-electrode electrochemical cell. Use the RGO material as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode. Fill the cell with the prepared electrolyte solution.[5]

-

Electrochemical Analysis:

-

Cyclic Voltammetry (CV): Perform CV scans at various scan rates to determine the electrochemical stability window (operating potential window) of the electrolyte.

-

Galvanostatic Charge-Discharge (GCD): Conduct GCD tests at different current densities to evaluate the specific capacitance and energy density of the electrode-electrolyte system.[5]

-

-

Data Analysis: Analyze the CV and GCD curves to determine key performance metrics, including the operating potential window (OPW), specific capacitance, and coulombic efficiency.[5]

Biomass Pretreatment Workflow

Objective: To utilize this compound for the pretreatment of lignocellulosic biomass to enhance its conversion to fermentable sugars.

Materials:

-

Lignocellulosic biomass (e.g., rice straw, wood chips)

-

This compound

-

Water (as anti-solvent)

-

Cellulase enzymes

-

Fermentation microorganisms (e.g., yeast)

Procedure:

-

Biomass Preparation: Mill the raw biomass to a consistent particle size to increase surface area.

-

Dissolution/Pretreatment: Mix the dried biomass with this compound at an elevated temperature (e.g., 110-120°C) with stirring for a specified duration (e.g., 1-5 hours). This step disrupts the crystalline structure of cellulose and solubilizes lignin and hemicellulose.[16]

-

Regeneration: Add water to the mixture. Water acts as an anti-solvent, causing the cellulose to precipitate out as an amorphous solid, which is more accessible to enzymes.

-

Separation: Separate the regenerated cellulose from the ionic liquid/lignin/hemicellulose solution by filtration or centrifugation.

-

Washing: Wash the cellulose thoroughly with water to remove any residual ionic liquid, which might inhibit subsequent enzymatic or microbial processes.

-

Enzymatic Saccharification: Resuspend the washed, pretreated cellulose in a buffer solution and add cellulase enzymes. Incubate under optimal conditions (temperature and pH) to hydrolyze the cellulose into glucose.

-

Fermentation: Introduce yeast or another suitable microorganism to the glucose-rich hydrolysate to produce bioethanol or other target biochemicals.[7]

Commercial Suppliers

This compound is available from various chemical suppliers. Researchers should always request a certificate of analysis to confirm purity.

Table 3: Selected Suppliers of CAS 203389-28-0

| Supplier | Notes |

| Fisher Scientific | Offers the compound in various quantities.[17] |

| Tokyo Chemical Industry (TCI) | Provides high-purity grades, typically >98.0%. |

| IoLiTec | A specialized supplier of ionic liquids, offering >99% purity.[9] |

| ChemScene | Provides the compound for research use with purity ≥98%.[4] |

| ECHO CHEMICAL CO., LTD. | Lists the product from manufacturer TITAN.[6] |

| BIOZOL | Distributes the compound for research applications.[18] |

| NINGBO INNO PHARMCHEM CO.,LTD. | A manufacturer with experience in ionic liquid production.[12] |

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. iolitec.de [iolitec.de]

- 3. mdpi.com [mdpi.com]

- 4. Customized this compound [bpy]bf4 Cas No.203389-28-0 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]

- 5. ias.ac.in [ias.ac.in]

- 6. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 7. ipo.lbl.gov [ipo.lbl.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound, >99% | IoLiTec [iolitec.de]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. nbinno.com [nbinno.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. researchgate.net [researchgate.net]

- 15. mocedes.org [mocedes.org]

- 16. Integrating ionic liquids and catalytic processes for enhanced biomass conversion technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CAS RN 203389-28-0 | Fisher Scientific [fishersci.com]

- 18. This compound, CAS [[203389-28-0]] | BIOZOL [biozol.de]

A Technical Guide to the Molecular Modeling of 1-Butylpyridinium Tetrafluoroborate ([BPy][BF4]) Ion Pairs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular modeling of 1-butylpyridinium tetrafluoroborate ([BPy][BF4]), a common pyridinium-based ionic liquid. This document outlines the prevalent computational methodologies, force field parameterization, and key structural and energetic findings from quantum and classical simulations. The information presented herein is intended to serve as a comprehensive resource for researchers employing molecular modeling in fields ranging from materials science to drug development.

Introduction to [BPy][BF4] and Its Significance

This compound is an ionic liquid composed of a 1-butylpyridinium ([BPy]⁺) cation and a tetrafluoroborate ([BF₄]⁻) anion. Its unique properties, such as low volatility, wide electrochemical window, and miscibility with various organic and inorganic compounds, make it a subject of significant interest.[1][2] Molecular modeling provides a powerful lens to understand the microscopic interactions that govern its macroscopic behavior, offering insights into ion pair stability, long-range structural ordering, and transport properties.

The stability of [BPy][BF₄] ion pair configurations is synergistically determined by electrostatic attractions and hydrogen bonding between the ions.[1][3][4] Notably, hydrogen bonds between the fluorine atoms of the anion and the hydrogen atoms on the pyridinium ring are stronger than those involving the butyl chain hydrogens.[3][4] In the bulk liquid phase, [BPy][BF₄] exhibits a strong, long-range ordered structure with alternating cations and anions.[1][3][4]

Computational Methodologies

The molecular modeling of [BPy][BF₄] ion pairs predominantly employs two synergistic techniques: Quantum Chemistry (specifically Density Functional Theory) for accurate energetic and electronic structure analysis of individual or small clusters of ion pairs, and Molecular Dynamics for simulating the behavior of the bulk liquid.

Quantum Chemical Calculations Protocol

Quantum chemical calculations are essential for obtaining accurate geometries, interaction energies, and parameters for classical force fields. Density Functional Theory (DFT) is the most common approach.

Experimental Protocol: DFT Calculations

-

Software Selection: The Gaussian suite of programs is frequently used for DFT calculations.

-

Method and Basis Set: The B3LYP hybrid functional is a common choice for studying these systems.[5] For accurate results, a basis set such as 6-311++G(d,p) is recommended to properly describe the electronic structure of both the cation and anion.[5]

-

Initial Geometry: The initial geometries of the 1-butylpyridinium cation and the tetrafluoroborate anion are constructed.

-